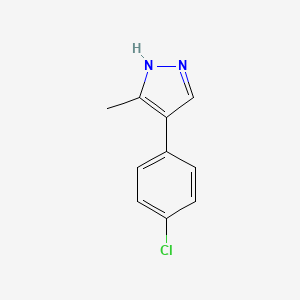

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPOXCHFUQCEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384457 | |

| Record name | 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667400-41-1 | |

| Record name | 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance of Pyrazole Derivatives in Pharmaceutical Chemistry

Role of Pyrazole (B372694) Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone of numerous approved drugs, underscoring its importance in medicinal chemistry. guidechem.com Its designation as a "privileged structure" stems from its ability to interact with a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. chemshuttle.comsigmaaldrich.com This versatility is attributed to several key features of the pyrazole ring system.

From a chemical standpoint, the pyrazole ring is a stable aromatic system that is relatively resistant to metabolic degradation, a desirable property for drug candidates. guidechem.com The presence of two nitrogen atoms provides sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological macromolecules like enzymes and receptors. cymitquimica.com Furthermore, the pyrazole ring can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. chemshuttle.com

The therapeutic applications of pyrazole-based compounds are extensive and diverse. They are found in drugs with anti-inflammatory, anticancer, antiviral, antibacterial, analgesic, and anticoagulant properties. sigmaaldrich.comachemblock.com Notable examples of blockbuster drugs incorporating a pyrazole core include:

Celecoxib: A selective COX-2 inhibitor used for the treatment of arthritis and acute pain. guidechem.com

Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction. guidechem.comachemblock.com

Ruxolitinib and Ibrutinib: Kinase inhibitors employed in cancer therapy.

Apixaban: A direct factor Xa inhibitor used as an anticoagulant. achemblock.com

The continued approval of new pyrazole-containing drugs and the vast number of derivatives in preclinical and clinical development highlight the enduring importance of this scaffold in the ongoing search for new medicines. guidechem.com

Overview of the 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Compound Class in Contemporary Research

The compound This compound belongs to the broad class of substituted pyrazole derivatives. While the pyrazole scaffold itself is a subject of intense research, detailed scientific literature focusing specifically on the biological activities and comprehensive physicochemical properties of this particular molecule is limited in the public domain.

Chemical databases confirm its existence and provide basic identifying information.

Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂ | guidechem.com |

| CAS Number | 667400-41-1 | guidechem.com |

| Molecular Weight | 192.65 g/mol | guidechem.com |

Research involving this specific molecular structure often utilizes it as a building block or a precursor in the synthesis of more complex molecules. For instance, its tautomer, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, has been employed as a starting material in three-component reactions to synthesize pyrano[2,3-c]pyrazole derivatives, which have then been evaluated for biological activities such as anti-glioma effects.

Synthetic Methodologies for 4 4 Chlorophenyl 3 Methyl 1h Pyrazole and Its Analogues

General Strategies for Pyrazole (B372694) Core Structure Construction

The construction of the pyrazole ring system is primarily achieved through several key strategies, each offering distinct advantages in terms of efficiency, diversity, and regioselectivity.

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. This approach typically involves the reaction of a 1,3-dielectrophilic synthon with a hydrazine (B178648) derivative, which acts as a binucleophile. nih.govmdpi.com

The archetypal example is the Knorr pyrazole synthesis, first reported in 1883, which utilizes the condensation of a β-diketone (a 1,3-dicarbonyl compound) with a hydrazine. nih.govjk-sci.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. jk-sci.com A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.com

Variations of this reaction use other 1,3-dielectrophiles, such as α,β-unsaturated ketones and acetylenic ketones. nih.govmdpi.com When α,β-unsaturated ketones are used, the reaction initially forms a pyrazoline via a Michael addition-cyclocondensation sequence, which is then oxidized to the aromatic pyrazole. mdpi.combeilstein-journals.org The use of acetylenic ketones in reactions with hydrazines can also lead to pyrazole formation, though regioselectivity remains a concern. mdpi.commdpi.com

Table 1: Common 1,3-Dielectrophiles in Cyclocondensation for Pyrazole Synthesis

| 1,3-Dielectrophile Type | Reactant Example | Key Features |

|---|---|---|

| 1,3-Diketones | Acetylacetone | The classic Knorr synthesis precursor; can lead to regioisomeric mixtures. mdpi.comjk-sci.com |

| α,β-Unsaturated Ketones | Chalcones | Forms pyrazolines as intermediates which require subsequent oxidation. mdpi.combeilstein-journals.org |

| Acetylenic Ketones | Phenylpropioloyl Ketone | Direct route to pyrazoles, but often yields regioisomeric products. mdpi.com |

| β-Ketoesters | Ethyl acetoacetate | Versatile substrate, often used in multicomponent reactions. beilstein-journals.org |

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, prized for their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comnih.gov Several MCRs have been developed for the synthesis of highly substituted pyrazoles. These reactions often combine the principles of cyclocondensation with other transformations in a one-pot sequence. beilstein-journals.org

A common MCR strategy involves the in situ generation of a 1,3-dielectrophile, which then reacts with a hydrazine. For instance, a three-component reaction can involve an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine. beilstein-journals.org The aldehyde and active methylene compound first undergo a Knoevenagel condensation to form an α,β-unsaturated intermediate, which then reacts with the hydrazine in a Michael addition-cyclization cascade to afford the pyrazole. beilstein-journals.org Four- and even five-component reactions have been developed, leading to complex, fused heterocyclic systems like pyrano[2,3-c]pyrazoles. mdpi.comias.ac.in

Another MCR approach involves the coupling of alkynes, nitriles, and titanium imido complexes, which forms the N-N bond in the final oxidation step, thus avoiding the direct use of potentially hazardous hydrazine reagents. nih.gov This modular [2+2+1] cycloaddition provides a practical route to multisubstituted pyrazoles. nih.gov

Modern advancements in synthetic methodology have introduced more sophisticated and efficient routes to pyrazoles. These protocols often employ transition-metal catalysis, photoredox reactions, or novel reagents to achieve high yields and selectivity under mild conditions. mdpi.com

Transition-metal catalysts, particularly palladium and copper, have been utilized in one-pot sequences that combine cross-coupling reactions with pyrazole formation. For example, a tandem coupling-cyclocondensation sequence can involve a Sonogashira coupling of an aryl halide with a terminal alkyne, followed by the addition of hydrazine to cyclize the resulting acetylenic ketone intermediate. tandfonline.com Similarly, copper-catalyzed reactions have been used to form the N-aryl bond of the pyrazole ring via Ullmann coupling. beilstein-journals.org

Other advanced methods include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in classical condensation reactions. ias.ac.in

Ultrasound irradiation: Sonication has been shown to promote the synthesis of pyrazoles, often under milder conditions and in shorter times than conventional heating. nih.govias.ac.in

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability for pyrazole synthesis.

One-pot synthesis from non-traditional precursors: An innovative one-pot method involves the reaction of nitrile imines (generated in situ) with mercaptoacetaldehyde, which acts as an acetylene (B1199291) surrogate. The reaction proceeds through a (3+3)-annulation followed by a dehydration/ring contraction to yield 1-aryl-3-substituted pyrazoles. organic-chemistry.org

Specific Synthesis of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Derivatives

The synthesis of the specific target molecule, this compound, and its close analogues often employs the general strategies mentioned above, tailored with appropriate starting materials.

The reaction of isoflavones with hydrazine is a key method for producing 4-aryl-3-(2-hydroxyphenyl)pyrazoles. researchgate.netresearchgate.net This transformation involves the recyclization of the chromone (B188151) ring system present in isoflavones upon treatment with hydrazine hydrate, typically in a solvent like pyridine (B92270) or ethanol (B145695). researchgate.netresearchgate.net This approach allows for the synthesis of pyrazoles with aryl substituents at both the 3- and 4-positions, mirroring the substitution pattern of the starting isoflavone.

A highly relevant multicomponent synthesis for analogues involves the reaction of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, various aldehydes, and malononitrile. nih.gov This three-component reaction, often catalyzed by a base like DABCO in ethanol, yields 6-amino-4-aryl-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov While this produces a fused pyrazole system, the core starting material, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, is a key precursor for the title compound's scaffold.

Another pertinent synthesis is the preparation of 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. mdpi.com This is achieved by reacting 3-(4-chlorophenyl)-3-oxopropanenitrile with hydrazine hydrate. The required β-ketonitrile starting material can be prepared from 4-chloroacetophenone and ethyl cyanoformate. mdpi.com

Derivatization strategies allow for the introduction of the required chlorophenyl and methyl groups onto a pre-formed pyrazole core or the modification of existing substituents.

Table 2: Selected Derivatization Strategies for Pyrazole Synthesis

| Derivatization Type | Reagent/Reaction | Description |

|---|---|---|

| N-Alkylation | Dimethyl sulfate (B86663) | Introduction of a methyl group onto a pyrazole nitrogen. chemicalbook.com |

| Halogenation | N-Bromosuccinimide (NBS) | Introduction of a halogen onto the pyrazole ring, which can then be used in cross-coupling reactions. mdpi.com |

| C-H Arylation | Palladium Catalysis | Direct introduction of an aryl group (like 4-chlorophenyl) at a specific position on the pyrazole ring. |

| Condensation | Aromatic Aldehydes | Reaction with pyrazolones to introduce arylmethylene groups at the 4-position. nih.gov |

| One-Pot Functionalization | Phenylisothiocyanate, Iodomethane, Hydrazine | A one-pot condensation of active methylene reagents, phenylisothiocyanate, and an alkylating agent followed by cyclization with hydrazine allows for the synthesis of tetra-substituted pyrazoles with diverse functionalities. nih.gov |

A direct method for methyl substitution involves the N-alkylation of a pyrazole precursor. For example, ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can be reacted with dimethyl sulfate in the presence of a base like sodium carbonate to yield ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate. chemicalbook.com

The introduction of the 4-chlorophenyl group can be accomplished through several means. If not incorporated from the start (e.g., from 4-chloroacetophenone derivatives), modern cross-coupling reactions like Suzuki or Stille coupling can be used. This typically requires a halogenated pyrazole precursor (e.g., 4-bromo-3-methyl-1H-pyrazole) which can be coupled with 4-chlorophenylboronic acid under palladium catalysis. mdpi.com The synthesis of 4-bromopyrazoles can be achieved by brominating the pyrazole ring with reagents like N-Bromosuccinimide (NBS). mdpi.com

Furthermore, the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aromatic aldehydes, including 4-chlorobenzaldehyde, in the presence of a catalyst like sodium acetate, leads to the formation of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). nih.gov This demonstrates a method for introducing the substituted phenyl group at the 4-position of a pyrazolone (B3327878) precursor. nih.gov

Regioselective Synthesis and Functional Group Transformations

The regioselective synthesis of asymmetrically substituted pyrazoles, such as this compound, presents a significant chemical challenge. The primary method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.comresearchgate.netslideshare.net The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. acs.org

A common precursor for the synthesis of this compound is 1-(4-chlorophenyl)butane-1,3-dione. The reaction of this unsymmetrical diketone with hydrazine can potentially lead to two regioisomers: this compound and 4-(4-chlorophenyl)-5-methyl-1H-pyrazole. The control of regioselectivity is therefore paramount.

Research has shown that the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), significantly enhances regioselectivity in favor of the desired isomer compared to protic solvents like ethanol or acetic acid. organic-chemistry.org The addition of a catalytic amount of a strong acid can also influence the reaction outcome by facilitating the dehydration steps of the cyclocondensation process. organic-chemistry.org

The following table summarizes a regioselective synthetic approach to a 1-aryl-3,4,5-substituted pyrazole, which is analogous to the synthesis of the target compound.

| Reactant 1 (1,3-Diketone) | Reactant 2 (Hydrazine) | Solvent | Catalyst/Additive | Product | Yield | Regioselectivity |

|---|---|---|---|---|---|---|

| 1-Aryl-1,3-diketone | Arylhydrazine | N,N-Dimethylacetamide (DMAc) | 10 N Aqueous HCl (50 mol%) | 1-Aryl-3,4,5-substituted pyrazole | Good to Excellent | High |

Further functionalization of the pyrazole core offers a pathway to a diverse range of analogues. The nitrogen at the N1 position of the pyrazole ring can be readily substituted, and the carbon atoms of the ring can also undergo various transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring. For instance, the N-arylation of pyrazoles can be achieved through coupling with aryl halides or triflates. organic-chemistry.org The use of specific ligands, such as tBuBrettPhos, has been shown to be effective in the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, providing N-arylpyrazoles in high yields. organic-chemistry.org

Furthermore, direct C-H arylation of the pyrazole ring represents a modern and efficient strategy for introducing aryl groups. A highly regioselective palladium-catalyzed arylation of N-methylpyrazoles with aryl bromides has been developed, allowing for the selective preparation of 5-arylpyrazoles. nih.gov

Halogenation of the pyrazole ring provides a versatile handle for further transformations. For example, 1-aryl-3-CF3-1H-pyrazoles can be regioselectively iodinated at the C4 or C5 position depending on the reaction conditions. Treatment with n-butyllithium followed by elemental iodine leads to exclusive formation of the 5-iodo derivative, while CAN-mediated iodination with iodine results in the 4-iodo isomer. rsc.org These iodo-pyrazoles can then serve as building blocks for further cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. rsc.org

The following table illustrates the functionalization of a pyrazole core through palladium-catalyzed arylation.

| Substrate | Reagent | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|---|

| N-Methylpyrazole | Aryl bromide | Pd(OAc)₂ | - | 5-Aryl-N-methylpyrazole | Moderate to Excellent |

| Pyrazole | Aryl triflate | Pd(OAc)₂ | tBuBrettPhos | N-Arylpyrazole | Very Good |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides definitive information about the number and types of protons present. The spectrum typically shows a broad singlet in the downfield region (around 12.5-13.0 ppm), which is characteristic of the pyrazole (B372694) N-H proton. A sharp singlet corresponding to the three protons of the methyl group (C₃-CH₃) appears in the upfield region, generally around 2.2-2.3 ppm. The protons of the 4-chlorophenyl ring appear as a set of doublets in the aromatic region (approximately 7.3-7.5 ppm), consistent with an AA'BB' spin system of a para-substituted benzene (B151609) ring. The lone proton on the pyrazole ring (C₅-H) resonates as a singlet further downfield, often around 7.8-8.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The methyl carbon (C₃-CH₃) signal is observed in the upfield region (around 11-12 ppm). The carbons of the pyrazole ring show distinct signals, with the C₃ and C₅ carbons appearing at approximately 140-150 ppm and the C₄ carbon resonating around 118-120 ppm. For the 4-chlorophenyl substituent, signals for the carbon atoms are observed in the aromatic region (128-133 ppm), including the ipso-carbon attached to the chlorine atom and the ipso-carbon attached to the pyrazole ring.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| NH (pyrazole) | ~12.71 | br s (broad singlet) |

| CH (pyrazole, C₅-H) | ~7.85 | s (singlet) |

| CH (aromatic) | ~7.44 | d (doublet) |

| CH (aromatic) | ~7.35 | d (doublet) |

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C₃ (pyrazole) | ~145.2 |

| C₅ (pyrazole) | ~128.8 |

| C₄ (pyrazole) | ~119.5 |

| C (aromatic, C-Cl) | ~131.5 |

| C (aromatic, C-pyrazole) | ~132.8 |

| CH (aromatic) | ~129.9 |

| CH (aromatic) | ~128.7 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FT-IR spectrum exhibits a prominent broad absorption band in the region of 3200-3100 cm⁻¹, which is indicative of the N-H stretching vibration of the pyrazole ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹), while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹ (e.g., ~2920 cm⁻¹). The stretching vibrations for the C=C and C=N bonds within the aromatic and pyrazole rings are found in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-Cl stretch is typically observed in the lower frequency region, around 1090 cm⁻¹.

Characteristic FT-IR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3140 | Pyrazole ring |

| Aromatic C-H Stretch | ~3055 | Phenyl ring |

| Aliphatic C-H Stretch | ~2924 | Methyl group |

| C=N Stretch | ~1558 | Pyrazole ring |

| C=C Stretch | ~1492 | Aromatic ring |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Under electron impact (EI) ionization, the molecule produces a distinct molecular ion peak (M⁺).

Given the molecular formula C₁₀H₉ClN₂, the expected monoisotopic mass is approximately 192.05 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Therefore, the molecular ion will appear as two peaks, [M]⁺ at m/z 192 and [M+2]⁺ at m/z 194. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of a methyl radical (•CH₃) or cleavage of the pyrazole ring structure, leading to various daughter ions that help to piece together the molecular puzzle.

Key Mass Spectrometry Data

| m/z Value | Ion Identity | Description |

|---|---|---|

| 194 | [M+2]⁺ | Molecular ion with ³⁷Cl isotope |

| 192 | [M]⁺ | Molecular ion with ³⁵Cl isotope |

| 157 | [M-Cl]⁺ | Loss of a chlorine atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the conjugated systems of the molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows distinct absorption bands in the ultraviolet region.

These absorptions are attributed to π → π* transitions within the conjugated system formed by the pyrazole and chlorophenyl rings. The presence of the aromatic chromophores gives rise to strong absorption maxima (λmax). Studies have reported a significant absorption band occurring at approximately 255-260 nm, which is characteristic of the electronic system of the molecule.

UV-Vis Absorption Data

| Solvent | λmax (nm) | Electronic Transition |

|---|

X-ray Crystallography for Solid-State Molecular Conformation

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies of this compound derivatives confirm the planarity of the pyrazole ring. The chlorophenyl ring is typically twisted with respect to the plane of the pyrazole ring, with a significant dihedral angle between the two rings. This non-planar conformation is a key structural feature. In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds involving the pyrazole N-H group and a nitrogen atom of an adjacent molecule, forming dimeric or polymeric structures.

Illustrative Crystallographic Parameters

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The geometric system of the crystal lattice | Orthorhombic / Monoclinic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c |

| Dihedral Angle | Angle between pyrazole and phenyl rings | ~35-45° |

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative verification of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the purified compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₀H₉ClN₂).

The close agreement between the found and calculated values confirms the elemental composition and purity of the synthesized compound.

Elemental Analysis Data for C₁₀H₉ClN₂

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 62.35 | 62.30 - 62.40 |

| Hydrogen (H) | 4.71 | 4.68 - 4.75 |

Pharmacological Spectrum and Biological Activities of 4 4 Chlorophenyl 3 Methyl 1h Pyrazole Derivatives

Anti-inflammatory and Analgesic Properties

The pyrazole (B372694) nucleus is a core feature of several established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govtandfonline.com Research into derivatives of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole has identified compounds with significant anti-inflammatory and pain-relieving effects. One such derivative, 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol, was found to be a potent agent, exhibiting 81.91% anti-inflammatory inhibition and notable analgesic activity with reduced ulcerogenic effects compared to standards. eurekaselect.com Further studies have synthesized various series of pyrazole derivatives that show significant anti-inflammatory activities, often comparable to reference drugs like celecoxib. nih.gov The analgesic potential of these compounds is linked to their ability to modulate inflammatory pathways and interact with pain receptors. nih.gov For instance, certain pyrazole derivatives have demonstrated dose-dependent anti-hyperalgesic effects in inflammation-induced pain models, with potency reportedly five-fold greater than indomethacin. nih.gov

The primary mechanism behind the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Research has focused on developing derivatives that selectively inhibit COX-2 over COX-1, as COX-1 is involved in maintaining the protective lining of the gastrointestinal tract. nih.gov

A novel pyrazole derivative, FR140423, was found to be 150 times more selective for inhibiting COX-2 than COX-1 in recombinant human enzyme assays. nih.gov Similarly, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were all found to be more selective as COX-2 inhibitors than COX-1 inhibitors. nih.gov Molecular docking studies have complemented these findings, showing that these derivatives can fit effectively into the active site of the COX-2 enzyme. nih.gov This selective inhibition is a key strategy in developing anti-inflammatory agents with a lower risk of gastrointestinal side effects. nih.gov

The anti-inflammatory potential of this compound derivatives has been validated in various preclinical animal models of inflammation. In the carrageenan-induced paw edema model, a standard for acute inflammation, oral administration of the selective COX-2 inhibitor FR140423 dose-dependently reduced swelling, with an effect two- to three-fold more potent than indomethacin. nih.gov

In chronic inflammation models, such as adjuvant-induced arthritis in rats, these derivatives have also shown significant efficacy. nih.gov For example, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives demonstrated potent anti-inflammatory activity, with some compounds being more effective than the reference drug celecoxib. nih.gov These studies confirm the therapeutic potential of these compounds in mitigating both acute and chronic inflammatory conditions.

Anticancer and Antitumor Potential

The this compound scaffold is a promising framework for the development of novel anticancer agents. tandfonline.comsrrjournals.com Derivatives have shown a broad spectrum of activity against various human cancer types, operating through diverse molecular mechanisms. nih.govnih.gov Their anticancer effects are often linked to the inhibition of key cellular processes required for tumor growth and survival, such as cell proliferation, angiogenesis, and cell cycle progression. nih.gov

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were evaluated against glioblastoma cells, with one compound in particular showing promising growth inhibitory properties. nih.gov Another study revealed that a pyrazole derivative incorporating a 4-chlorophenyl moiety was the most potent compound tested against lung carcinoma (A549), hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), and breast cancer (MCF-7) cell lines. researchgate.net

Numerous studies have reported the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for these derivatives, highlighting their potency. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549, and prostate cancer (PC-3) cell lines, with IC₅₀ values ranging from 3.9 to 35.5 μM for MCF-7 cells. rsc.org Similarly, a thiazolyl-pyrazoline derivative containing a 4-chlorophenyl group displayed potent antiproliferative activity against the MCF-7 cell line with an IC₅₀ of 0.07 μM. srrjournals.com The cytotoxic activity of two new pyrazole derivatives against the A549 lung cancer cell line was also confirmed, with one compound being particularly effective at inhibiting cell growth. mdpi.com

| Derivative Class/Compound | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 | srrjournals.com |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | 220.20 | mdpi.com |

| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10b) | MCF-7 (Breast) | 3.9 | rsc.org |

| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10c) | MCF-7 (Breast) | 4.5 | rsc.org |

| Indolo–pyrazole grafted with thiazolidinone (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 | nih.gov |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF-7 (Breast) | 0.25 | mdpi.com |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 (Lung) | 8.21 | mdpi.com |

The anticancer activity of this compound derivatives stems from their ability to interact with and inhibit various molecular targets crucial for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition: Several pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov One study identified a derivative that inhibited tubulin polymerization by about 60% with an IC₅₀ value of less than 1.73 μM. nih.gov Other reports also highlight pyrazole-containing hybrids as potent tubulin polymerization inhibitors. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a key target in cancer therapy, and some pyrazole derivatives have been developed as EGFR inhibitors. A thiazolyl-pyrazoline derivative with a 4-chlorophenyl group showed potent EGFR tyrosine kinase inhibitory activity (IC₅₀ = 0.06 μM), which was comparable to a positive control. srrjournals.com Another series of 1H-pyrazolo[3,4-d]pyrimidine derivatives also demonstrated significant EGFR inhibitory activity. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their inhibition can halt cancer cell proliferation. Pyrazole derivatives have been identified as inhibitors of CDKs. nih.gov For instance, one derivative demonstrated the most significant inhibition against CDK2 with an IC₅₀ value of 0.199 µM. mdpi.com

DNA Interaction and Damage: Some derivatives exert their cytotoxic effects by causing DNA damage. Studies using comet assays have shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives induce DNA strand breaks, leading to genotoxic stress and apoptosis. nih.govrsc.org

Protein Kinase Inhibition: Beyond EGFR and CDK, these compounds inhibit a range of other protein kinases. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was found to inhibit the kinase AKT2/PKBβ. nih.gov Other derivatives have been designed as inhibitors of Janus kinases (JAK2/3) and Aurora kinases, which are involved in signaling pathways that drive cancer growth. nih.gov Furthermore, derivatives have been identified as potent inhibitors of PI3 kinase and have shown inhibitory potential against Bruton's tyrosine kinase (BTK). mdpi.com

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Pyrazole derivatives have been investigated for their ability to inhibit this process. A novel class of pyrazoles was synthesized and shown to have significant anti-angiogenic effects in an in-vivo chick yolk sac membrane (YSM) model. tandfonline.com Molecular docking studies confirmed that these compounds have a high binding potential with the VEGFR-2 receptor, a key regulator of angiogenesis, suggesting they act as competitive inhibitors. tandfonline.com This anti-angiogenic activity presents another important mechanism through which these compounds can exert their antitumor effects. nih.gov

Antimicrobial Activities

The proliferation of drug-resistant microbial pathogens presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents. longdom.orgseejph.com Derivatives of this compound have emerged as a promising class of compounds, demonstrating a wide spectrum of activity against various microorganisms. bohrium.com

The antibacterial potential of pyrazole derivatives has been extensively documented, with many compounds showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A series of 1-substituted-2-thienyl-5-(4-chlorophenyl) pyrazoline derivatives demonstrated potent antimicrobial activity, with some compounds inhibiting 50% of microbial growth at concentrations below 10 µg/ml. longdom.org

The emergence of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has made the discovery of new antibiotics a critical priority. mdpi.comlongdom.org Research has shown that certain pyrazole derivatives are effective against these resistant strains. For instance, 4-bromo-3-chloro-aniline-substituted pyrazole derivatives were highly effective against S. aureus, including MRSA strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. mdpi.com Similarly, N-(trifluoromethylphenyl) derivatives have been identified as potent inhibitors of Gram-positive bacteria, including MRSA and antibiotic-resistant enterococci, with MIC values as low as 0.78 μg/mL. nih.gov Another study highlighted a series of 3,5-bis(trifluoromethylphenyl)-derived pyrazole anilines that showed broad activity against Gram-positive strains, with dichloro aniline (B41778) derivatives and a 4-bromo-3-chloro-aniline-substituted derivative exhibiting MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against enterococci strains. mdpi.com

The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. Certain 4,5-dihydropyrazole derivatives containing a dinitrobenzotrifluoride moiety have been identified as DNA gyrase inhibitors. rsc.org One compound from this series displayed particularly potent activity, with MIC values of 0.39 μg/mL against S. aureus, Pseudomonas aeruginosa, and Escherichia coli. rsc.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative Class | Target Organism(s) | Key Findings (MIC) | Reference |

|---|---|---|---|

| 4-Bromo-3-chloro-aniline-substituted pyrazoles | Staphylococcus aureus (including MRSA) | 0.5 µg/mL | mdpi.com |

| Dichloro aniline-substituted pyrazoles | Staphylococcus aureus | 0.5 µg/mL | mdpi.com |

| N-(Trifluoromethylphenyl) derivatives | MRSA, resistant enterococci | 0.78 µg/mL | nih.gov |

| 4,5-Dihydropyrazole-dinitrobenzotrifluoride derivatives | S. aureus, P. aeruginosa, E. coli | 0.39 µg/mL | rsc.org |

| 1-Substituted-2-thienyl-5-(4-chlorophenyl) pyrazolines | Gram-positive & Gram-negative bacteria | IC50 <10 µg/mL | longdom.org |

Derivatives of this compound have also been recognized for their significant antifungal properties against various pathogenic fungi. bohrium.comnih.govnih.gov Studies on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives showed that incorporating 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone scaffolds yielded compounds with promising activity against fungal strains like Aspergillus and Candida. nih.gov

Fluorinated pyrazole derivatives, in particular, have demonstrated a broad range of biological activities, including antifungal effects. nih.gov For example, a 2-chlorophenyl derivative of a fluorinated 4,5-dihydro-1H-pyrazole showed notable inhibition of Sclerotinia sclerotiorum (43.07%) and Fusarium culmorum (46.75%). nih.gov Another class, 3-(difluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives, also possessed good activity against several phytopathogenic fungi, including S. sclerotiorum and Botrytis cinerea, at a concentration of 50 ppm. researchgate.net Furthermore, some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities, with certain compounds showing over 50% inhibition against Gibberella zeae at 100 µg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Derivative Class | Target Fungi | Efficacy | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl)-4-substituted pyrazoles (1,3,4-oxadiazoles, 5-pyrazolinones) | Aspergillus, Candida species | Very good in vitro activity | nih.gov |

| Fluorinated 4,5-dihydro-1H-pyrazole (2-chlorophenyl derivative) | Sclerotinia sclerotiorum, Fusarium culmorum | 43.07% and 46.75% inhibition, respectively | nih.gov |

| 3-(Difluoromethyl)-pyrazole-4-carboxylic oxime esters | S. sclerotiorum, B. cinerea | Good activity at 50 ppm | researchgate.net |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | mdpi.com |

Tuberculosis remains a significant global health threat, and the search for novel antitubercular agents is ongoing. seejph.com Several studies have identified this compound derivatives as potent inhibitors of Mycobacterium tuberculosis. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were tested against the H37Rv strain, with many compounds demonstrating good to excellent activity. bohrium.comnih.gov The results indicated that hydrazone, 2-azetidinone, and 4-thiazolidinone (B1220212) moieties attached to the core pyrazole scaffold could lead to potent antitubercular agents. bohrium.com Substituents such as -OH, -Cl, and -OCH3 were found to be important for antimycobacterial activity. bohrium.com

In another study, novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. thieme-connect.com One of the most promising compounds, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, exhibited a potent MIC value of 0.39 µg/ml. thieme-connect.com Other derivatives in the same series also showed significant activity comparable to the standard drug isoniazid. thieme-connect.com The introduction of 1,3,4-oxadiazoles and 5-pyrazolinones into a 3-(4-chlorophenyl)pyrazole structure also yielded compounds with interesting activity against the H37Rv strain. nih.gov

Microbial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to conventional antibiotics. nih.govaimspress.com Targeting biofilm formation is a key strategy to combat persistent infections. mdpi.com Research has demonstrated that pyrazole derivatives can effectively inhibit biofilm formation in pathogenic bacteria.

A study investigating N-phenyl-1H-pyrazole-4-carboxamide derivatives found that they could reduce biofilm formation in several Staphylococcus aureus strains. nih.gov The most effective compound, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, showed an IC50 ranging from 2.3 to 32 μM against three different S. aureus strains. nih.gov Another investigation focused on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which demonstrated significant antibacterial and antibiofilm activity against both S. aureus and P. aeruginosa. nih.gov The activity of these compounds is partly attributed to the inhibition of carbonic anhydrase, an enzyme crucial for microbial metabolism. nih.gov

Antiviral Properties

The pyrazole scaffold is also a component of molecules with antiviral capabilities. nih.govnih.gov Research into 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid revealed that it possesses antiviral activity against both the herpes virus and the vaccinia virus. cymitquimica.com This compound is believed to act by binding to DNA polymerase, which in turn prevents viral transcription and replication. cymitquimica.com Furthermore, a study focused on the synthesis of new analogs of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide identified them as a novel class of potential anti-HCV (Hepatitis C virus) agents. scilit.com

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's disease are characterized by complex pathologies, including excitotoxicity and oxidative stress. nih.gov Some heterocyclic compounds, including pyrazole derivatives, have been explored for their neuroprotective potential. nih.gov Spiroindolinone-pyrazole derivatives, for instance, have been synthesized and investigated as potential agents for Alzheimer's disease. nih.gov It has been reported that various compounds containing the pyrazole skeleton exhibit inhibitory effects on cholinesterases (ChE), enzymes that are key targets in Alzheimer's therapy. nih.gov One study on a linear pyrazole derivative showed significant inhibition of ChE activity and also reduced metal-induced aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov While not all tested compounds were direct derivatives of this compound, the findings suggest that the pyrazole core is a valuable pharmacophore for designing neuroprotective agents.

Other Therapeutic Potentials

Derivatives of the this compound scaffold have been investigated for a wide array of therapeutic applications beyond the primary areas of focus. These explorations have revealed significant potential in treating conditions related to the central nervous system, cardiovascular health, and metabolic disorders, among others. The versatility of the pyrazole core allows for structural modifications that lead to interactions with a diverse range of biological targets.

Anticonvulsant Activity

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds in this regard. nih.govresearchgate.net Research has shown that certain (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives exhibit notable anticonvulsant properties. researchgate.net In preclinical studies using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, which represent generalized tonic-clonic and myoclonic seizures respectively, these compounds have demonstrated significant protective effects. researchgate.netijper.org

One notable derivative, (4-chloro-phenyl)[5-(4-chloro-phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (compound 4f), was identified as a particularly potent agent. nih.gov Further modifications to the pyrazole scaffold, such as the synthesis of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives, have also yielded promising results. ijper.org One such compound, 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one, showed substantial protection in both MES and scPTZ induced convulsion models, indicating a broad spectrum of anticonvulsant activity. ijper.orgnih.gov

Anticonvulsant Activity of this compound Derivatives

| Compound | Anticonvulsant Model | Activity | Reference |

|---|---|---|---|

| (4-chloro-phenyl)[5-(4-chloro-phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (4f) | MES and scPTZ | Identified as a potent anticonvulsant with a high docking score. | nih.gov |

| 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one | MES | 73.63% protection at 150 mg/kg | ijper.orgnih.gov |

| 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one | scPTZ | 75.59% protection at 150 mg/kg | ijper.orgnih.gov |

Antidepressant Effects

The pyrazole nucleus is a constituent of various compounds that exhibit central nervous system activities, including antidepressant effects. nih.govpsu.edu Studies have shown that derivatives of pyrazole and pyrazoline can act as effective antidepressant agents, with some exhibiting activity comparable to or greater than established drugs like imipramine (B1671792). nih.gov The tail suspension test (TST) and forced swim test (FST) in mice are widely used behavioral despair models to screen for potential antidepressant drugs. researchgate.netnih.govfrontiersin.org

In one study, novel pyrazole derivatives were synthesized and evaluated for their antidepressant potential. nih.gov Compounds designated as 4a and 4b significantly reduced the duration of immobility in the tail suspension test, with their activity being almost double that of imipramine at the same dose. nih.gov This suggests a potent antidepressant-like effect. Furthermore, pyrazoline-based molecules have been identified as potential selective inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in the pathophysiology of depression. researchgate.net The organoselenium compound 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole has also demonstrated effectiveness in mitigating depressive-like phenotypes in mice subjected to forced swim stress. frontiersin.orgnih.gov

Antidepressant Activity of Pyrazole Derivatives in the Tail Suspension Test

| Compound | Dose (mg/kg) | Immobility Time (s) | Reference |

|---|---|---|---|

| Control | - | 235.00 | nih.gov |

| Imipramine (Standard) | 10 | 132.00 | nih.gov |

| Compound 4a | 10 | 68.23 | nih.gov |

| Compound 4b | 10 | 67.58 | nih.gov |

Cannabinoid Receptor (CB1) Antagonism

The cannabinoid receptor 1 (CB1), primarily found in the brain, is a target for treating various conditions, including obesity and metabolic disorders. The biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), also known as Rimonabant, was a prominent CB1 receptor antagonist. researchgate.netnih.govbanglajol.info This compound served as a lead for developing other pyrazole-based CB1 antagonists. researchgate.netnih.govbanglajol.info

Structure-activity relationship studies have delineated key features for potent and selective CB1 antagonism. These include a para-substituted phenyl group at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. researchgate.netnih.govbanglajol.info Further research has explored analogs with modifications at the 3-position to refine their pharmacological profile. ijper.org The affinity of these compounds for the CB1 receptor is typically quantified by their inhibition constant (Ki). For instance, tricyclic pyrazole derivatives have been synthesized and shown to possess high affinity for CB2 receptors, with some also interacting with CB1 receptors. nih.gov

CB1 Receptor Binding Affinity of Pyrazole Derivatives

| Compound | CB1 Ki (nM) | Reference |

|---|---|---|

| SR141716A (Rimonabant) | Potent antagonist, lead compound | researchgate.netnih.govbanglajol.info |

| 1,4-dihydropyrazolo(3,4-a)pyrrolizine derivatives | >314 | nih.gov |

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. frontiersin.orgnih.gov ACE inhibitors are a class of drugs used to treat hypertension and heart failure. frontiersin.org Chalcones and their corresponding pyrazole derivatives have been synthesized and evaluated for their potential to inhibit ACE. researchgate.net

In a study investigating a series of these compounds, pyrazole derivative 15 demonstrated the highest inhibitory activity against ACE, with an IC50 value of 0.213 mM. researchgate.net This indicates that the pyrazole scaffold can be a viable starting point for the development of novel ACE inhibitors. The inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. protocols.io

ACE Inhibitory Activity of Pyrazole Derivatives

| Compound | IC50 (mM) | Reference |

|---|---|---|

| Chalcone 7 | 0.219 | researchgate.net |

| Pyrazole 15 | 0.213 | researchgate.net |

Estrogen Receptor (ER) Ligand Activity

Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen and are implicated in the development and progression of breast cancer. pensoft.netthesciencein.org Pyrazole derivatives have been identified as high-affinity ligands for the estrogen receptor, with some showing selectivity for the alpha subtype (ERα). ijper.orgnih.govnih.gov This selectivity is crucial for developing targeted therapies with fewer side effects.

Propylpyrazole triol (PPT) is a notable ERα-selective agonist, binding with high affinity and demonstrating a 410-fold preference for ERα over ERβ. nih.gov Conversely, methyl-piperidino-pyrazole (B8055926) (MPP) acts as an ERα-selective antagonist. researchgate.net The binding affinity of these compounds is often expressed as a relative binding affinity (RBA) compared to estradiol. For instance, the 4-(4-hydroxystyryl) derivative of a 3,5-bis(4-hydroxyphenyl)isoxazole, which shares structural similarities with pyrazole-based ligands, showed an RBA of 16.4% for the ERα ligand-binding domain. nih.gov

Estrogen Receptor (ERα) Binding Affinity of Pyrazole Derivatives

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Activity | Reference |

|---|---|---|---|

| Estradiol | 100 | Agonist | nih.gov |

| Propylpyrazole triol (PPT) | ~50 | ERα-selective agonist | nih.gov |

| Methyl-piperidino-pyrazole (MPP) | 12 | ERα-selective antagonist | psu.edu |

| Methyl-piperidino-pyrazole analog (MPrP) | 5.1 | ERα-selective antagonist | psu.edu |

| 4-(4-hydroxystyryl)-3,5-bis(4-hydroxyphenyl)isoxazole | 16.4 | Ligand | nih.gov |

Hypoglycemic and Antioxidant Properties

Diabetes and oxidative stress are often interlinked pathologies. frontiersin.org Pyrazole derivatives have been investigated as dual agents with both hypoglycemic and antioxidant activities. frontiersin.orgnih.govnepjol.inforesearchgate.net The hypoglycemic effect is often assessed by the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. researchgate.netfrontiersin.orgresearchgate.netbioworld.comnih.gov Antioxidant potential is frequently measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. nih.govnih.govbanglajol.inforesearchgate.net

A series of N'-arylidene pyrazole-3-carbohydrazides were synthesized, and those with a hydroxyl group at the 4-position of the hydrazone moiety showed potent antioxidant activity. frontiersin.org Interestingly, the most potent antioxidants in this series also demonstrated significant reduction in plasma glucose levels. frontiersin.org Other studies have identified pyrazole derivatives with strong α-glucosidase inhibitory activity, with some compounds being significantly more potent than the standard drug, acarbose. frontiersin.orgnih.gov For instance, certain acyl pyrazole sulfonamides and pyrazole-phthalazine hybrids have shown IC50 values for α-glucosidase inhibition in the low micromolar range. frontiersin.orgnih.gov Additionally, some thienyl-pyrazoles have exhibited excellent DPPH radical scavenging activity. nih.gov

Hypoglycemic and Antioxidant Activity of Pyrazole Derivatives

| Compound Class/Derivative | Activity | IC50 Value | Reference |

|---|---|---|---|

| Acyl pyrazole sulfonamide (Compound 5a) | α-Glucosidase inhibition | 1.13 µM | frontiersin.org |

| Pyrazole-phthalazine hybrid (Compound 8l) | α-Glucosidase inhibition | 13.66 µM | nih.gov |

| Thienyl-pyrazole (Compound 5g) | DPPH radical scavenging | 0.245 µM | nih.gov |

| Thienyl-pyrazole (Compound 5h) | DPPH radical scavenging | 0.284 µM | nih.gov |

| Acarbose (Standard) | α-Glucosidase inhibition | 35.1 µM / 720.18 µM | frontiersin.orgnih.gov |

Antileishmanial Activity

Research into the pharmacological properties of pyrazole derivatives has identified them as promising scaffolds for the development of new antileishmanial agents. nih.govresearchgate.net Studies have shown that the substitution pattern on the pyrazole ring is critical to the biological activity.

One study investigating a series of pyrazole and pyrano[2,3-c]pyrazole derivatives for their efficacy against the protozoan parasite Leishmania major highlighted the importance of specific structural features for antileishmanial effects. Among the findings, it was noted that the presence of a chlorine atom at the C-4 position of the pyrazole ring was favorable for the observed activity. researchgate.netresearchgate.net This suggests that compounds with a 4-chlorophenyl or other chloro-substituted moiety at this position could be promising candidates.

In this study, several pyrazole derivatives were evaluated, and seven compounds exhibited notable antileishmanial activity against L. major, with IC50 values ranging from 34.79 to 43.55 µg/mL. researchgate.netresearchgate.net These were found to be more potent than the standard drug Glucantime, which had an IC50 value of 97.31 µg/mL under the same conditions. researchgate.netresearchgate.net While this research underscores the potential of C-4 chlorinated pyrazoles, specific data for derivatives of the exact "this compound" scaffold were not explicitly detailed in the available abstracts.

Further investigation is required to isolate and detail the specific antileishmanial activity of derivatives of this compound.

Structure Activity Relationship Sar and Rational Drug Design

Impact of Substituent Variation on Pharmacological Profiles

The 4-chlorophenyl group at the C4 position of the pyrazole (B372694) ring is a critical determinant of biological activity in many derivatives. In the development of cannabinoid receptor 1 (CB1) antagonists, for instance, a para-substituted phenyl ring at this position was identified as a key structural requirement for potent and selective activity. nih.govacs.org The chlorine atom itself, and its position, are crucial. The 4-chloro substitution often enhances hydrophobic interactions within the target's binding pocket.

Alterations to this moiety have profound effects:

Halogen Substitution : Replacing the para-chloro group with a para-iodo group on the phenyl ring can lead to the most potent compounds in certain series of CB1 antagonists. nih.govacs.org This suggests that both the electronic properties and the size of the halogen at this position are important for optimizing binding affinity.

Bioisosteric Replacement : The entire 4-chlorophenyl group can be replaced with other aromatic or heteroaromatic systems in a strategy known as bioisosteric replacement. researchgate.netebi.ac.uk For example, replacing the phenyl ring with a 2-thienyl moiety appended with an alkynyl unit resulted in a novel class of highly potent CB1 receptor antagonists. researchgate.netebi.ac.uk This demonstrates that while the aryl interaction is key, the specific nature of the ring can be modified to achieve desirable pharmacological profiles.

Positional Isomerism : QSAR studies on related pyrazolo[4,5-c]quinolines have shown that substituents on the aryl ring have position-dependent effects. Substituents at the 3- and 5-positions of the phenyl ring were found to be involved in strong hydrophobic interactions with the receptor, while those at the 2- and 6-positions produced dominant steric effects. nih.gov

The following table summarizes the effect of substitutions on the C4-phenyl ring on CB1 receptor binding affinity, based on derivatives of the antagonist SR141716A.

| Compound/Modification | Substituent at Phenyl Ring (Position 4) | Binding Affinity (Ki, nM) | Reference |

| SR141716A | 4-Chloro | 1.96 | nih.gov |

| Analog | 4-Bromo | 1.80 | nih.gov |

| Analog | 4-Iodo | 1.40 | nih.gov |

| Analog | 4-Methyl | 10.3 | nih.gov |

| Analog | Unsubstituted Phenyl | 17.5 | nih.gov |

The methyl group at the C3 position also plays a significant role in defining the pharmacological activity. Its primary contributions are often related to steric interactions and enhancing potency.

Potency and Selectivity : In the development of Cdc7 kinase inhibitors, the introduction of a 3-methylpyrazole (B28129) ring significantly boosted potency. nih.gov The presence of this methyl group was found to be crucial for high potency and contributed to a slow dissociation from the target enzyme. nih.gov In other cases, a methyl group on the pyrazole ring is essential for selectivity against related kinases, such as CDK2, by sterically hindering binding to the unintended target. nih.gov

Regioselectivity in Synthesis : The nature of the substituent at C3 influences synthetic routes. Condensation reactions using a starting material with a methyl group often yield different regioisomers compared to those with an aryl group, because the methyl group alters the nucleophilicity of the adjacent nitrogen atom in the hydrazine (B178648) precursor. mdpi.com

Impact of Other Alkyl Groups : Replacing the methyl group with other alkyl groups can decrease activity. For example, in a series of meprin α inhibitors, replacing a phenyl group at this position with a smaller methyl group led to a decrease in inhibitory activity. nih.gov This indicates that for some targets, a larger group is preferred for optimal interaction. However, subtle modifications can sometimes lead to unexpected outcomes; for example, the methylation of a parent compound led to a distinct difference in intrinsic properties in a series of CB1 receptor antagonists. researchgate.net

Attaching additional rings or complex side chains to the core pyrazole structure is a common strategy to expand chemical diversity and target different biological systems.

Fused Ring Systems : A prominent example is the synthesis of pyrano[2,3-c]pyrazoles. These are created by a three-component reaction involving a 1-(4-chlorophenyl)-3-methyl-5-pyrazolone precursor. nih.govdundee.ac.uk This fusion creates a rigid, multi-ring system. Further substitution on this new scaffold, for instance with a 4-fluorobenzyl group on the pyran ring, has yielded potent and selective inhibitors of the kinase AKT2/PKBβ, with significant anti-glioma activity. nih.gov Other fused systems, such as pyrazolo[3,4-b]pyridines and indazoles, are also widely explored in drug discovery. nih.govmdpi.com

Side Chain Modifications : The introduction of side chains, particularly at the C3 or C5 positions, is fundamental to modulating activity.

Amide Linkers : Linking biologically active nitrogenous heterocycles via an amide bond to the pyrazole core has produced compounds with potent antitumor activity. researchgate.net

Carboxamide Groups : A carboxamido group at the C3 position was found to be a structural requirement for the antagonistic activity of pyrazole-based cannabinoid receptor ligands. nih.govacs.org

Oxadiazole Rings : Through bioisosteric replacement, the C3-carboxamide moiety can be substituted with a 5-alkyl oxadiazole ring, leading to a novel class of CB1 antagonists. rsc.org

Thioether Linkages : In the development of inhibitors for the bacterial enzyme DapE, a pyrazole thioether scaffold has been used to connect to various (hetero)aromatic amines, resulting in potent enzyme inhibition. nih.gov

The table below shows the anti-glioma activity of various N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives.

| Compound ID | Substitution on Pyran Ring | EC50 vs. GL261 cells (µM) | Reference |

| 4a | Phenyl | >100 | dundee.ac.uk |

| 4d | 4-Fluorophenyl | 40 | dundee.ac.uk |

| 4j | 4-Fluorobenzyl | 20 | nih.govdundee.ac.uk |

Characterization of Ligand-Target Interactions and Binding Sites

Understanding how pyrazole derivatives bind to their biological targets is crucial for rational drug design. Molecular docking and co-crystal structures reveal the specific interactions that govern affinity and selectivity.

Hydrophobic Interactions : The phenyl rings in diaryl pyrazole derivatives are frequently involved in hydrophobic interactions. The 4-chlorophenyl group at C4 often binds within a hydrophobic pocket of the target protein. nih.gov

Hydrogen Bonding : The nitrogen atoms of the pyrazole ring are key hydrogen bond donors and acceptors. nih.gov In ERK2 kinase inhibitors, the pyrazole ring forms hydrogen bonds with the backbone of Lys114. nih.gov Similarly, in allosteric LIMK1 inhibitors, the pyrazole nitrogen can interact with the catalytic D478 residue. acs.org

π-Stacking and Cation-π Interactions : The aromatic nature of the pyrazole and phenyl rings facilitates π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine in the binding site. Additionally, edge-to-face cation-π interactions can occur, for instance between a benzyl (B1604629) ring on the pyrazole and a histidine residue (H458) in the LIMK1 binding site. acs.org

Competitive and Allosteric Binding : Pyrazole derivatives can act through different mechanisms. Kinetic assays confirmed that pyrazole thioether analogs are competitive inhibitors of the bacterial enzyme HiDapE, meaning they bind to the same active site as the natural substrate. nih.gov In contrast, other derivatives, like the tetrahydropyrazolopyridinones, act as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change in the enzyme. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. These models help predict the activity of novel compounds and guide further synthesis. nih.gov

For pyrazole-based compounds, QSAR models often incorporate several physicochemical descriptors:

Hydrophobicity (π) : This parameter is crucial, especially for substituents on aryl rings. A QSAR study on pyrazolo[4,5-c]quinolines revealed that the hydrophobic constant (π) of substituents on the aryl ring was significantly correlated with receptor binding, highlighting the importance of hydrophobic interactions. nih.gov

Electronic Effects (σ) : The electronic properties of substituents, described by the Hammett constant (σ), also play a role. A Craig plot, which visualizes σ versus π, is a useful tool for selecting substituents from different quadrants (e.g., hydrophobic and electron-withdrawing vs. hydrophilic and electron-donating) to systematically explore the chemical space. youtube.com

Steric Parameters (Es) : Steric bulk can be either favorable or detrimental. The same QSAR study on pyrazolo[4,5-c]quinolines found that substituents at the ortho-positions of the aryl ring exerted dominant steric effects, which could hinder optimal binding. nih.gov

Topological Descriptors : Modern QSAR models often use topological parameters like the Topological Polar Surface Area (TPSA) and Galvez topological charge indices (GGI), which describe the charge transfer and polarity across the molecule, as these factors are critical for drug-receptor interactions. ijpsr.com

A typical QSAR equation might look like this, where C is the concentration required for a biological effect: log(1/C) = a(π) + b(σ) + c(Es) + d

This equation allows researchers to predict the activity of new analogs by plugging in the parameter values for new substituents. youtube.com

Principles of Rational Drug Design for Pyrazole-Based Therapeutics

The development of pyrazole-based drugs relies on several established principles of medicinal chemistry. frontiersin.org

Scaffold Hopping and Bioisosteric Replacement : The pyrazole ring is an excellent bioisostere for other aromatic rings like benzene (B151609) or other heterocycles. acs.orgnih.gov Replacing a part of a known drug with a pyrazole ring can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. acs.org For example, the pyrazole moiety of the CB1 antagonist Rimonabant has been successfully replaced with thiazole, triazole, and imidazole (B134444) rings to create new antagonists. acs.orgnih.gov

Molecular Hybridization : This strategy involves combining two or more pharmacophores (active structural fragments) into a single molecule to create a hybrid compound with potentially enhanced or dual activity. nih.gov For instance, pyrazole-phthalazine hybrids have been designed and synthesized as potent α-glucosidase inhibitors for diabetes. nih.gov

Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, SBDD allows for the precise design of inhibitors that fit perfectly into the binding site. Computational tools like molecular docking are used to predict the binding poses and affinities of virtual compounds, guiding the synthesis of the most promising candidates. nih.gov This approach was used to develop pyrazole derivatives as inhibitors of the SARS-CoV-2 main protease. nih.gov

Fragment-Based Drug Design (FBDD) : This approach involves screening small molecular fragments to identify those that bind weakly to the target. These "hits" are then grown or linked together to produce a high-affinity lead compound. The pyrazole scaffold itself is an excellent starting fragment that can be elaborated upon.

By integrating these principles—from systematic substituent modification (SAR) and computational modeling (QSAR, SBDD) to advanced synthetic strategies (hybridization)—researchers continue to leverage the 4-(4-chlorophenyl)-3-methyl-1H-pyrazole scaffold to develop novel therapeutics for a wide range of diseases. frontiersin.orgresearchgate.net

Computational Chemistry and in Silico Methodologies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. mdpi.comnih.govtandfonline.com Calculations are frequently performed using hybrid functionals like B3LYP in combination with various basis sets, such as 6-311G**, to predict molecular geometries, vibrational frequencies, and electronic characteristics. mdpi.comnih.gov For pyrazole (B372694) derivatives, DFT studies have been successfully used to correlate theoretical predictions with experimental data from X-ray diffraction and spectroscopic analyses. nih.govtandfonline.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in quantum chemistry for determining molecular reactivity. researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, define the molecule's ability to interact with other species. The energy gap (ΔE = ELUMO – EHOMO) between these frontier orbitals is a key indicator of chemical stability. wuxibiology.com A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. wuxibiology.comresearchgate.net

In studies of various pyrazole derivatives, the HOMO-LUMO energy gap has been calculated to assess reactivity. unar.ac.idresearchgate.net For instance, the analysis of related pyrazoline derivatives revealed that the HOMO is often localized on the pyrazole ring and adjacent phenyl groups, while the LUMO can be distributed across different parts of the molecule depending on the substituents. unar.ac.id The calculated energy gap provides a quantitative measure of the molecule's stability and its potential for charge transfer within the molecule. researchgate.net

Calculated Frontier Molecular Orbital Energies for Exemplary Pyrazole Derivatives (eV)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -5.92 | -2.50 | 3.42 | unar.ac.id |

| 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine | - | - | 4.2 | researchgate.net |

| N'-(4-(3-methyl-3-phenylcyclobutyl)−3-phenylthiazol-2(3H)-ylidene)benzenesulfonohydrazide (Gas Phase) | - | - | 4.573 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. acu.edu.inuomphysics.net It helps in identifying the regions that are rich or deficient in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For pyrazole-containing molecules, MEP analysis typically reveals that the most negative regions are concentrated around the nitrogen atoms of the pyrazole ring and other present heteroatoms (like oxygen), highlighting their role as centers for electrophilic interactions. researchgate.netresearchgate.net The positive potential is generally found around the hydrogen atoms. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and self-assembly in crystals. nih.gov

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.govdergipark.org.tr

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is defined as χ = -μ. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. nih.govdergipark.org.tr A hard molecule has a large energy gap, while a soft molecule has a small one.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is defined as ω = μ² / (2η). nih.govdergipark.org.tr

These parameters have been calculated for numerous pyrazole derivatives to compare their chemical behavior. nih.govdergipark.org.tr For example, a high chemical potential and electrophilicity index suggest a good electrophilic character, indicating a tendency to accept electrons. dergipark.org.tr

Global Reactivity Descriptors for Exemplary Pyrazole Derivatives (eV)

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) | Reference |

|---|---|---|---|---|

| [3-phenyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -4.21 | 1.71 | 5.182 | nih.gov |

| [3-(4-chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | -4.34 | 1.57 | 5.998 | nih.gov |

| [3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M3) | -4.36 | 1.51 | 6.295 | nih.gov |

Mulliken population analysis is a method for estimating partial atomic charges in a molecule based on the distribution of electrons among the basis functions of the atoms. researchgate.netuni-muenchen.de This analysis provides insight into the charge distribution across the molecular framework, which is fundamental to understanding its electrostatic properties and reactivity. uomphysics.net The calculation involves partitioning the overlap populations of electrons between pairs of atoms. uni-muenchen.de

While widely used, Mulliken analysis has known limitations, including a strong dependence on the basis set used for the calculation and a tendency to overestimate the covalent character of bonds. uni-muenchen.de Despite these issues, it remains a useful qualitative tool. In studies of pyrazole derivatives, Mulliken charge analysis has been employed to determine the charge on each atom, helping to explain the molecule's electronic structure and dipole moment. researchgate.netuomphysics.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. nih.govchemmethod.com This in silico method is crucial in drug discovery for screening potential inhibitors and understanding the structural basis of their activity. nih.gov

Derivatives of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole and other pyrazoles have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. These studies often use software like AutoDock. nih.gov For instance, pyrazole derivatives have been docked into the active sites of protein kinases such as VEGFR-2, Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are important targets in cancer therapy. nih.gov Docking simulations help identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the binding pocket, which are essential for stabilizing the complex. nih.gov Other studies have explored pyrazole derivatives as potential inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for diabetes treatment and TNF-α converting enzyme (TACE) for anti-inflammatory applications. chemmethod.com

High-Throughput Virtual Screening (HTVS) for Lead Identification

High-Throughput Virtual Screening (HTVS) is a computational strategy used in the early stages of drug discovery to rapidly screen vast libraries of chemical compounds against a biological target. This process helps to identify a smaller, more manageable set of "hit" compounds that are most likely to be active, thus prioritizing them for further experimental testing.